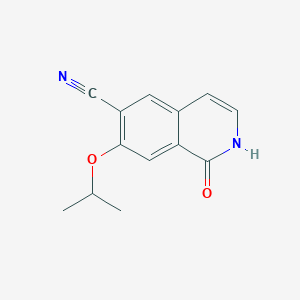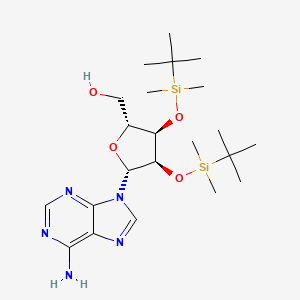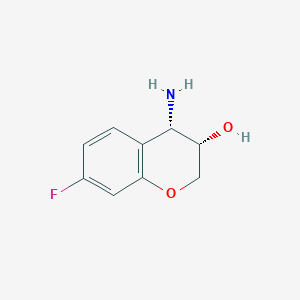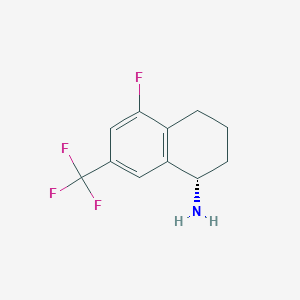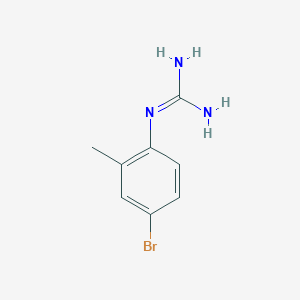
La(coumarate)3.2H2O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of La(coumarate)3.2H2O typically involves the reaction of lanthanum salts, such as lanthanum nitrate or lanthanum chloride, with coumaric acid in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure the proper coordination of the coumarate ligands to the lanthanum ions. The resulting product is then crystallized to obtain the dihydrate form.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pH, and concentration, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors and automated crystallization processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
La(coumarate)3.2H2O can undergo various chemical reactions, including:
Oxidation: The coumarate ligands can be oxidized under certain conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can participate in reduction reactions, particularly involving the lanthanum ion.
Substitution: Ligand substitution reactions can occur, where the coumarate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine may be employed.
Substitution: Ligand exchange can be facilitated by using competing ligands in an aqueous or organic solvent.
Major Products Formed
Oxidation: Oxidized coumarate derivatives.
Reduction: Reduced lanthanum complexes.
Substitution: New lanthanum complexes with different ligands.
Aplicaciones Científicas De Investigación
La(coumarate)3.2H2O has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other lanthanum-based materials and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as luminescent materials and sensors.
Mecanismo De Acción
The mechanism of action of La(coumarate)3.2H2O involves the interaction of the lanthanum ion with biological molecules or substrates. The lanthanum ion can coordinate with various functional groups, affecting the structure and function of the target molecules. The coumarate ligands may also play a role in modulating the activity of the compound through their interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Lanthanum acetate: Another lanthanum coordination compound with acetate ligands.
Lanthanum citrate: Contains citrate ligands and is used in similar applications.
Lanthanum oxalate: Features oxalate ligands and is used in materials science and catalysis.
Uniqueness
La(coumarate)3.2H2O is unique due to the presence of coumarate ligands, which impart specific properties such as fluorescence and potential biological activity. This distinguishes it from other lanthanum compounds and makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C27H25LaO11 |
|---|---|
Peso molecular |
664.4 g/mol |
Nombre IUPAC |
4-[(E)-2-carboxyethenyl]phenolate;lanthanum(3+);dihydrate |
InChI |
InChI=1S/3C9H8O3.La.2H2O/c3*10-8-4-1-7(2-5-8)3-6-9(11)12;;;/h3*1-6,10H,(H,11,12);;2*1H2/q;;;+3;;/p-3/b3*6-3+;;; |
Clave InChI |
XQHFJHFYGQBRIW-XYBDOGJCSA-K |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C(=O)O)[O-].C1=CC(=CC=C1/C=C/C(=O)O)[O-].C1=CC(=CC=C1/C=C/C(=O)O)[O-].O.O.[La+3] |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)O)[O-].C1=CC(=CC=C1C=CC(=O)O)[O-].C1=CC(=CC=C1C=CC(=O)O)[O-].O.O.[La+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


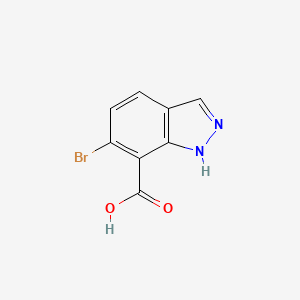

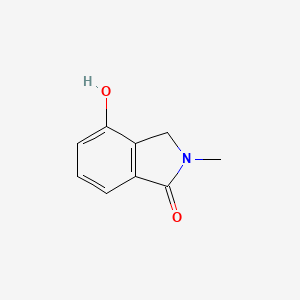

![(1R,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13035268.png)
